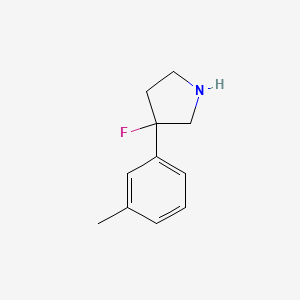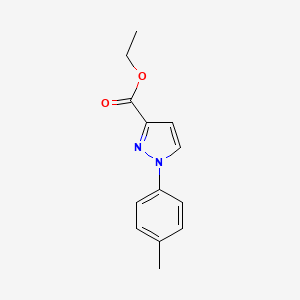
5-(Aminomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aminomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that features a unique combination of an oxazolidinone ring and a cyclopropyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with glyoxal in the presence of a base to form the oxazolidinone ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps for purification and quality control to meet industrial standards. Catalysts and optimized reaction conditions are often employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Aminomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
5-(Aminomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 5-(Aminomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include inhibition of bacterial cell wall synthesis or disruption of fungal cell membranes, leading to its antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Muscimol: 5-(Aminomethyl)-1,2-oxazol-3(2H)-one, a compound with similar structural features but different biological activities.
5-(Aminomethyl)-2-furancarboxylic acid: Another compound with an aminomethyl group but a different heterocyclic ring.
Uniqueness
5-(Aminomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one is unique due to the presence of both the cyclopropyl group and the oxazolidinone ring, which confer distinct chemical and biological properties. Its combination of structural features makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C7H12N2O2 |
|---|---|
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
5-(aminomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H12N2O2/c8-3-6-4-9(5-1-2-5)7(10)11-6/h5-6H,1-4,8H2 |
Clé InChI |
BORRTRURHQMHPC-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2CC(OC2=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-Aminophenoxy)phenyl]acetonitrile](/img/structure/B13239824.png)
![N-[(3-fluorophenyl)methyl]-N-methylsulfamoyl chloride](/img/structure/B13239828.png)


![3-[[(3-methylphenyl)methyl]amino]-1-Propanol](/img/structure/B13239832.png)
![tert-Butyl 1-(1-ethyl-1H-pyrazol-4-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13239833.png)
![[(3AR,6aS)-6a-(hydroxymethyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol](/img/structure/B13239834.png)
![2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13239846.png)
![{6,8-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13239852.png)
amine](/img/structure/B13239863.png)

![2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B13239867.png)
amine](/img/structure/B13239883.png)
![3-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol](/img/structure/B13239884.png)
